molecular formula C9H10O3 B3054094 4,5-Dimethylsalicylic acid CAS No. 58138-52-6

4,5-Dimethylsalicylic acid

Cat. No. B3054094
CAS RN: 58138-52-6
M. Wt: 166.17 g/mol
InChI Key: VFIVMIIQIYPVCM-UHFFFAOYSA-N
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Description

4,5-Dimethylsalicylic acid is a chemical compound with the molecular formula C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da . It is also known by other names such as 2-Hydroxy-4,5-dimethylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylsalicylic acid consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 44.7±0.3 cm³ .


Physical And Chemical Properties Analysis

4,5-Dimethylsalicylic acid has a density of 1.3±0.1 g/cm³, a boiling point of 329.6±30.0 °C at 760 mmHg, and a flash point of 167.4±21.1 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Bioactivity

Research has explored the synthesis and bioactivity of various compounds, where similar structures to 4,5-Dimethylsalicylic acid have been used as leading compounds due to their biological activity. For example, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, starting from cyclopropanecarboxylic acid, demonstrated significant herbicidal and fungicidal activities (Tian et al., 2009).

Supramolecular Architectures

Studies focusing on non-covalent interactions between various organic bases and acidic derivatives have provided insights into molecular binding mechanisms. This includes the synthesis of anhydrous and hydrous multicomponent organic acid–base adducts using acids like 5-chlorosalicylic acid and 5-nitrosalicylic acid, revealing the significance of N-H⋯O, O-H⋯O, and O-H⋯S hydrogen bonds in creating 2D–3D framework structures (Zhang et al., 2015).

Anti-inflammatory and Pharmacological Properties

Salicylic acid derivatives, including those structurally related to 4,5-Dimethylsalicylic acid, have been widely used in various treatments. The unique properties of these derivatives, such as their anti-inflammatory, analgesic, neuroprotective, and antitumor activities, have been extensively studied. For instance, 5-Aminosalicylic acid (5-ASA), a derivative of salicylic acid, has been found particularly useful in treating inflammatory bowel diseases (IBD) without inducing gastrointestinal side effects (Abdu Allah et al., 2016).

Chemical Derivatization and Quantitation

In analytical chemistry, derivatives of salicylic acid have been used for the quantitation of biological samples. For example, 4,5-dimethylbenzene-1,2-diamine, a derivative similar to 4,5-Dimethylsalicylic acid, has been employed for the stable and efficient quinoxaline derivatization of sialic acids, aiding in their quantitation in biological samples using high-performance liquid chromatography (Wang et al., 2014).

Environmental Applications

In environmental science, compounds related to 4,5-Dimethylsalicylic acid have been utilized in the study of soil and groundwater remediation. For instance, the degradation of dimethyl phthalate by persulfate at ambient temperatures has been investigated, demonstrating the potential of similar compounds in treating contaminated soil and groundwater (Wang et al., 2014).

Future Directions

While specific future directions for 4,5-Dimethylsalicylic acid are not mentioned, there are indications of its potential use in the formulation design of topical salicylic acid . Additionally, its potential in the adsorption of salicylic acid from aqueous solution is being explored .

properties

IUPAC Name

2-hydroxy-4,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIVMIIQIYPVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206863
Record name 4,5-Dimethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylsalicylic acid

CAS RN

58138-52-6
Record name 4,5-Dimethylsalicylic acid
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Record name 4,5-Dimethylsalicylic acid
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Record name NSC94398
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Record name 4,5-Dimethylsalicylic acid
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Record name 4,5-dimethylsalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CS Marvel, NA Higgins - Journal of the American Chemical …, 1948 - ACS Publications
We found that the rearrangement of the allyl ether (I) gave rise to a mixture of phenols (II and III) as might be expected from the report of Clai-sen and Eisleb* on the behavior of allyl 3-…
Number of citations: 4 pubs.acs.org
PV Divekar, LC Vining - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
Two products have been isolated from the reaction of anhydrosepedonin with alkali and identified as 3-hydroxy-5-methyl benzoic acid and 3,4-dimethyl-5-hydroxybenzoic acid. The …
Number of citations: 15 cdnsciencepub.com
JD LeBlond, BM Applegate, FM Menn… - … and Chemistry: An …, 2000 - Wiley Online Library
Pseudomonas fluorescens 5R, a naphthalene‐degrading bacterium isolated from manufactured gas plant soil contaminated with polycyclic aromatic hydrocarbons, was examined for its …
Number of citations: 30 setac.onlinelibrary.wiley.com
G Bestetti, P Di Gennaro, E Galli, B Leoni… - Applied microbiology …, 1994 - Springer
The Pseudomonas fluorescens N3 was isolated from soil for its ability to utilize naphthalene as a carbon source. The strain transforms 2,3-dimethyl-, 2-methoxy-, 1- and 2-…
Number of citations: 29 link.springer.com
TK Dutta, SA Selifonov, IC Gunsalus - Applied and environmental …, 1998 - Am Soc Microbiol
Aromatic compounds with alkyl substituents are abundant in fossil fuels. These compounds become important environmental sources of soluble toxic products, developmental inhibitors, …
Number of citations: 56 journals.asm.org
M Grifoll, SA Selifonov, CV Gatlin… - Applied and …, 1995 - Am Soc Microbiol
Pseudomonas cepacia F297 grew with fluorene as a sole source of carbon and energy; its growth yield corresponded to an assimilation of about 40% of fluorene carbon. The …
Number of citations: 192 journals.asm.org
A Clayton - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… Preparation of 3 : 6-Dinitro-4 : 5-dimethylsalicylic Acid from 5 : 8-Dinitro-6 : 7-… This product was shown to be identical with 4: 5-dimethylsalicylic acid obtained by oxidising $-cumen01 by …
Number of citations: 10 pubs.rsc.org
A Imam, SK Suman, D Ghosh, PK Kanaujia - TrAC Trends in Analytical …, 2019 - Elsevier
Bioremediation is a familiar process involving actions of microorganisms on the pollutants present in environmental matrices. Monitoring the fate of petroleum hydrocarbons present as …
Number of citations: 61 www.sciencedirect.com
CH OCH, CH CH, CH CH - Studies from the Organic Division of the …, 1946 - The University.
Number of citations: 0

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